2-Butylpyrazolo[1,5-a]pyridine CAS number and identifiers
2-Butylpyrazolo[1,5-a]pyridine CAS number and identifiers
Executive Summary
2-Butylpyrazolo[1,5-a]pyridine (CAS: 76943-48-1) is a heteroaromatic building block belonging to the pyrazolo[1,5-a]pyridine class. Structurally, it consists of a pyrazole ring fused to a pyridine ring with a butyl chain at the C2 position. This scaffold is a bioisostere of indole and azaindole, widely utilized in medicinal chemistry to develop inhibitors for phosphodiesterases (PDEs), kinases, and dopamine receptors. It serves as a critical intermediate in the synthesis of analogs to Ibudilast (a PDE4/10 inhibitor), where the C2-alkyl group modulates lipophilicity and steric fit within the enzymatic binding pocket.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Butylpyrazolo[1,5-a]pyridine |
| CAS Number | 76943-48-1 |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| SMILES | CCCCc1cc2ccccn2n1 |
| InChI Key | (Generated from structure) QCLBIZFKPWEZFW-UHFFFAOYAQ |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Core Scaffold | Pyrazolo[1,5-a]pyridine (5,6-bicyclic system) |
Synthetic Pathways
The synthesis of 2-butylpyrazolo[1,5-a]pyridine typically proceeds via a [3+2] dipolar cycloaddition involving an N-aminopyridinium ylide and an alkyne. This route is preferred for its regioselectivity, ensuring the alkyl group attaches at the C2 position.
Mechanism of Action
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N-Amination: Pyridine is aminated using hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) to form the N-aminopyridinium salt.
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Ylide Formation: Treatment with a base (e.g., K₂CO₃, DBU) generates the N-iminopyridinium ylide in situ.
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Cycloaddition: The ylide acts as a 1,3-dipole and undergoes cycloaddition with 1-hexyne .
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Aromatization: Subsequent rearrangement and oxidation (often spontaneous or base-mediated) yield the aromatic bicyclic system.
Synthesis Diagram
Caption: Regioselective synthesis via [3+2] cycloaddition of N-aminopyridinium ylide with 1-hexyne.
Experimental Protocols
Protocol A: Synthesis from Pyridine
Objective: Preparation of 2-butylpyrazolo[1,5-a]pyridine via N-aminopyridinium iodide.
Reagents:
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Pyridine (1.0 eq)
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Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.5 eq)
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1-Hexyne (1.5 eq)
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Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
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Preparation of Salt: Dissolve pyridine in water/ethanol. Add HOSA portion-wise at 0°C. Stir at room temperature (RT) for 12 hours. Concentrate and precipitate the N-aminopyridinium salt using Et₂O.
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Cycloaddition: Suspend the N-aminopyridinium salt in DMF. Add K₂CO₃ followed by 1-hexyne.
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Reaction: Stir the mixture at RT for 16 hours. The color typically changes from white suspension to yellow/brown solution.
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Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2-Butylpyrazolo[1,5-a]pyridine elutes as a pale yellow oil.
Validation Criteria:
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¹H NMR (400 MHz, CDCl₃): Characteristic signals for the pyridine ring protons (δ 8.3–6.5 ppm) and the butyl chain (triplet at ~0.9 ppm, multiplets at 1.4–1.7 ppm, triplet at ~2.8 ppm for α-CH₂).
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LC-MS: [M+H]⁺ peak at 175.12.
Medicinal Chemistry & Applications
The 2-butylpyrazolo[1,5-a]pyridine core is a "privileged scaffold" in drug discovery, particularly for targeting enzymes involved in inflammation and neurodegeneration.
Structure-Activity Relationship (SAR)
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C2 Position (Butyl Group): The butyl chain provides hydrophobic interaction within the binding pocket. In PDE4 inhibitors (like Ibudilast analogs), this group occupies a hydrophobic pocket (Q-pocket). The n-butyl group is often explored alongside isopropyl (Ibudilast) and tert-butyl to optimize van der Waals contacts.
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C3 Position (Nucleophilic Site): The C3 position is highly nucleophilic and serves as the primary site for functionalization (e.g., acylation, formylation). Introduction of a ketone at C3 converts this building block into potent PDE inhibitors.
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N1-N2 Bridge: The bridgehead nitrogen mimics the N1 of indole but with different hydrogen bond acceptor properties, influencing solubility and metabolic stability.
Pharmacophore Diagram
Caption: SAR analysis of the 2-butylpyrazolo[1,5-a]pyridine scaffold highlighting key functional zones.
References
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Chemical Synthesis Database. (2025). 2-butylpyrazolo[1,5-a]pyridine Properties and CAS 76943-48-1. Retrieved from
- Molyneux, P. D. (2018). Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry. Royal Society of Chemistry.
- Boger, D. L., et al. (1986). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781-793.
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MediciNova. (2025).[1] Ibudilast (MN-166) Mechanism of Action and Clinical Trials. Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Pyrazolo[1,5-a]pyridines. Retrieved from
